molecular formula C9H10O3 B3023484 4-Methylphenylglyoxal hydrate CAS No. 7466-72-0

4-Methylphenylglyoxal hydrate

Cat. No.: B3023484
CAS No.: 7466-72-0
M. Wt: 166.17 g/mol
InChI Key: GXHQJKVATXFHBV-UHFFFAOYSA-N
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Description

4-Methylphenylglyoxal hydrate, also known as (4-methylphenyl)(oxo)acetaldehyde hydrate, is a chemical compound with the molecular formula C9H10O3. It is a derivative of phenylglyoxal and is characterized by the presence of both an aldehyde and a ketone functional group. This compound is typically found as a white to yellow solid and is known for its hygroscopic nature, meaning it readily absorbs moisture from the environment .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Methylphenylglyoxal hydrate can be synthesized through several methods. One common approach involves the oxidation of 4-methylacetophenone using selenium dioxide. This reaction typically occurs under mild conditions and yields the desired hydrate form of the compound .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of methyl benzoate as a starting material. The methyl benzoate undergoes a reaction with potassium methanesulfinate to form an intermediate, which is then oxidized using copper(II) acetate to yield this compound .

Chemical Reactions Analysis

Types of Reactions: 4-Methylphenylglyoxal hydrate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Methylphenylglyoxal hydrate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-methylphenylglyoxal hydrate involves its interaction with amino acids, particularly arginine residues in proteins. The compound forms a covalent bond with the guanidino group of arginine, leading to the modification of protein structure and function. This interaction is crucial in studying enzyme mechanisms and protein-protein interactions .

Comparison with Similar Compounds

Uniqueness: 4-Methylphenylglyoxal hydrate is unique due to the presence of both an aldehyde and a ketone functional group, along with a methyl-substituted phenyl ring. This combination of functional groups allows for diverse chemical reactivity and makes it a valuable reagent in organic synthesis .

Properties

IUPAC Name

2-(4-methylphenyl)-2-oxoacetaldehyde;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O2.H2O/c1-7-2-4-8(5-3-7)9(11)6-10;/h2-6H,1H3;1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXHQJKVATXFHBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C=O.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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